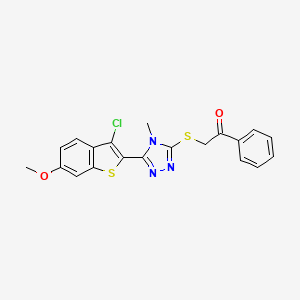
MFCD03847810
Overview
Description
The compound “MFCD03847810” is a chemical entity with specific properties and applications in various scientific fields. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03847810” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [temperature and pressure].
Step 3: Purification and isolation of the final product using [techniques such as crystallization or chromatography].
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to maintain precise control over reaction conditions.
Efficient purification processes: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD03847810” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups under [specific conditions].
Common Reagents and Conditions:
Oxidizing Agents: [Examples of oxidizing agents] used under [specific conditions].
Reducing Agents: [Examples of reducing agents] employed at [temperature and pressure].
Substitution Reagents: [Examples of substitution reagents] used in [solvent] at [temperature].
Major Products Formed:
Scientific Research Applications
“MFCD03847810” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Employed in studies involving [specific biological processes or pathways].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products or materials].
Mechanism of Action
Comparison with Other Compounds: “MFCD03847810” is compared with similar compounds such as [list of similar compounds]. The comparison highlights:
Structural Differences: Unique structural features that distinguish “this compound” from others.
Reactivity: Differences in reactivity and the types of reactions each compound undergoes.
Applications: Specific applications where “this compound” is preferred over similar compounds.
Comparison with Similar Compounds
- [Compound 1]
- [Compound 2]
- [Compound 3]
This detailed article provides a comprehensive overview of “MFCD03847810,” covering its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-24-19(18-17(21)14-9-8-13(26-2)10-16(14)28-18)22-23-20(24)27-11-15(25)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEZOWAOZLLYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















